molecular formula C5H4ClN3O2 B581870 3-Amino-5-chloropyrazine-2-carboxylic acid CAS No. 1260663-68-0

3-Amino-5-chloropyrazine-2-carboxylic acid

Cat. No. B581870
M. Wt: 173.556
InChI Key: QSLXZTVOEMVHSL-UHFFFAOYSA-N
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Description

“3-Amino-5-chloropyrazine-2-carboxylic acid” is a chemical compound . It is also known by registry numbers ZINC000071257223 .


Synthesis Analysis

Based on the available literature, the synthesis of similar compounds involves various substituents on the carboxamidic moiety . The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .


Molecular Structure Analysis

The molecular formula of “3-Amino-5-chloropyrazine-2-carboxylic acid” is C5H4ClN3O2 . The average mass is 187.584 Da and the monoisotopic mass is 187.014847 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-5-chloropyrazine-2-carboxylic acid” include a molecular weight of 187.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 78.1 Ų .

Scientific Research Applications

  • Synthesis of Novel Pyrazinamide Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used as a starting material in the synthesis of novel pyrazinamide derivatives .
    • Method : The synthesis involves amino-dehalogenation reactions with variously substituted benzylamines carried out under different conditions .
    • Results : The specific outcomes of these reactions are not detailed in the source .
  • Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine Derivatives

    • Field : Biochemistry
    • Application : The compound may be involved in the synthesis of N-Alkyl-3-(alkylamino)-pyrazine derivatives, which are then biologically evaluated .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : For compounds of group B and D, the antifungal activity against T. mentagrophytes increased approximately linearly with increasing compound lipophilicity up to log k ≈ 1.334. With further increase of lipophilicity, significant loss of activity was observed .
  • Methyl 3-amino-5-chloropyrazine-2-carboxylate

    • Field : Organic Chemistry
    • Application : The compound “3-Amino-5-chloropyrazine-2-carboxylic acid” might be used in the synthesis of “Methyl 3-amino-5-chloropyrazine-2-carboxylate”, a related compound .
    • Method : The specific methods of synthesis are not detailed in the source .
    • Results : The specific outcomes of these reactions are not detailed in the source .
  • Controlled Environment and Cleanroom Solutions

    • Field : Industrial Applications
    • Application : The compound might be used in controlled environments and cleanroom solutions .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific outcomes of these applications are not detailed in the source .
  • Synthesis of Methyl 3-amino-5-chloropyrazine-2-carboxylate

    • Field : Organic Chemistry
    • Application : The compound “3-Amino-5-chloropyrazine-2-carboxylic acid” might be used in the synthesis of “Methyl 3-amino-5-chloropyrazine-2-carboxylate”, a related compound .
    • Method : The specific methods of synthesis are not detailed in the source .
    • Results : The specific outcomes of these reactions are not detailed in the source .
  • Controlled Environment and Cleanroom Solutions

    • Field : Industrial Applications
    • Application : The compound might be used in controlled environments and cleanroom solutions .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific outcomes of these applications are not detailed in the source .

properties

IUPAC Name

3-amino-5-chloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLXZTVOEMVHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697446
Record name 3-Amino-5-chloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloropyrazine-2-carboxylic acid

CAS RN

1260663-68-0
Record name 3-Amino-5-chloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-chloropyrazine-2-carboxylic acid
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